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Abstract

2-(m-Tolyl)thiazole-4-carbaldehyde is a heterocyclic aromatic compound with potential
applications in medicinal chemistry and materials science. This technical guide provides a
summary of its known physical and chemical properties, drawing from available data. Due to a
notable lack of comprehensive experimental data in publicly accessible literature, this
document also highlights areas where further research is required to fully characterize this
compound. This guide is intended to serve as a foundational resource for researchers and
developers working with or considering the use of this molecule.

Chemical Identity and Physical Properties

2-(m-Tolyl)thiazole-4-carbaldehyde, with the CAS number 92422-79-2, is a derivative of
thiazole featuring a meta-tolyl group at the 2-position and a carbaldehyde group at the 4-
position.[1] While detailed experimental data is scarce, some fundamental properties have
been identified. The compound's appearance is described by some commercial suppliers as a
white solid.[1]
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Table 1: Physical and Chemical Identifiers

Property Value Reference

2-(3-methylphenyl)-1,3-
thiazole-4-carbaldehyde

IUPAC Name

CAS Number 92422-79-2 [1]
Molecular Formula C11HoNOS [1112]
Molecular Weight 203.26 g/mol [1][2]
Physical Appearance White solid [1]
Purity > 98% (as per supplier data) [1]

Note: Specific experimental data for properties such as melting point, boiling point, and
solubility in various solvents are not readily available in the surveyed literature. This lack of
data presents a significant gap in the full physicochemical characterization of this compound.

Chemical Synthesis

The synthesis of 2-aryl-thiazole-4-carbaldehydes is commonly achieved through the Hantzsch
thiazole synthesis.[3][4][5] This method typically involves the condensation of an a-haloketone
with a thioamide.[4] For 2-(m-Tolyl)thiazole-4-carbaldehyde, a plausible synthetic route would
involve the reaction of 3-methylbenzothioamide with a suitable a-halocarbonyl compound,
followed by the introduction of the carbaldehyde group.

While the general principles of the Hantzsch synthesis are well-established, a specific, detailed
experimental protocol for the preparation and purification of 2-(m-Tolyl)thiazole-4-
carbaldehyde is not documented in the available literature. Researchers would need to adapt
existing methods for similar thiazole derivatives to develop a reliable synthetic procedure.

Logical Workflow for a General Hantzsch Thiazole Synthesis
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Caption: Generalized workflow for the Hantzsch thiazole synthesis.

Spectral Characterization

A comprehensive spectral analysis is essential for the unambiguous identification and
characterization of 2-(m-Tolyl)thiazole-4-carbaldehyde. However, experimentally obtained
spectra (*H NMR, 3C NMR, IR, and Mass Spectrometry) for this specific compound are not
available in the public domain. The following sections describe the expected spectral features
based on the known structure of the molecule and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons of the m-tolyl and thiazole rings, the aldehyde proton, and the methyl protons. The
aldehyde proton would likely appear as a singlet in the downfield region (around 9-10 ppm).
The protons on the thiazole ring and the tolyl group would exhibit characteristic splitting
patterns and chemical shifts.

e 13C NMR: The carbon NMR spectrum would provide key information about the carbon
framework. The carbonyl carbon of the aldehyde group is expected to have a chemical shift
in the range of 180-190 ppm. The spectrum would also show distinct signals for the carbons
of the thiazole and tolyl rings.

Infrared (IR) Spectroscopy
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The IR spectrum would be characterized by a strong absorption band corresponding to the
carbonyl (C=0) stretching of the aldehyde group, typically found in the region of 1680-1700
cm~1, Other significant peaks would include C-H stretching vibrations of the aromatic rings and
the methyl group, as well as C=N and C=C stretching vibrations of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion
peak (M*) would be expected at an m/z value corresponding to the molecular weight of 203.26.
The fragmentation pattern could provide further structural information.

Chemical Reactivity and Stability

The chemical reactivity of 2-(m-Tolyl)thiazole-4-carbaldehyde is primarily dictated by the
aldehyde functional group and the thiazole ring.

o Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo a
variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and
condensation reactions with amines and other nucleophiles.[6]

e Thiazole Ring: The thiazole ring is an aromatic heterocycle and is generally stable.[6] It can
participate in electrophilic substitution reactions, although the reactivity is influenced by the
substituents present.[6]

The compound should be stored under ambient conditions, and some suppliers recommend
storage at 0-8°C.[1]

Biological Activity and Potential Applications

Thiazole derivatives are known to exhibit a wide range of biological activities, including
antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] The thiazole scaffold is a
key component in a number of approved drugs.[10]

While the specific biological activity of 2-(m-Tolyl)thiazole-4-carbaldehyde has not been
reported, its structural features suggest it could serve as a valuable intermediate in the
synthesis of more complex, biologically active molecules.[1] Its aldehyde functionality provides
a convenient handle for further chemical modifications, making it a potentially useful building
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block in drug discovery and development programs.[1] The compound is also noted for its
potential use in the synthesis of agrochemicals.[1]

Due to the absence of specific studies on this compound's interaction with biological systems,
no signaling pathways involving 2-(m-Tolyl)thiazole-4-carbaldehyde can be depicted at this
time.

Safety Information

Based on supplier safety data sheets, 2-(m-Tolyl)thiazole-4-carbaldehyde is associated with
the following hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment,
should be employed when handling this compound.

Conclusion and Future Directions

2-(m-Tolyl)thiazole-4-carbaldehyde is a chemical entity with potential for further exploration in
medicinal and materials chemistry. However, a significant lack of publicly available
experimental data currently limits its full characterization and application. Future research
should focus on:

Developing and publishing a detailed, reproducible synthetic protocol.

Comprehensive spectral characterization (NMR, IR, MS) to establish a reference dataset.

Determination of key physicochemical properties such as melting point, boiling point, and
solubility.

Investigation of its biological activity profile through in vitro and in vivo studies.
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The generation of this fundamental data will be crucial for unlocking the full potential of 2-(m-
Tolyl)thiazole-4-carbaldehyde in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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